4-(1H-Imidazol-4-yl)benzene-1,3-diol
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Overview
Description
4-(1H-Imidazol-4-yl)benzene-1,3-diol is an organic compound that features both an imidazole ring and a benzene ring with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazol-4-yl)benzene-1,3-diol typically involves the formation of the imidazole ring followed by its attachment to a benzene ring with hydroxyl groups. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve the use of metal-organic frameworks (MOFs) to achieve high yields and selectivity. For example, reactions of metal salts with mixed organic ligands, such as 1,4-di(1H-imidazol-4-yl)benzene and carboxylic acids, can produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-(1H-Imidazol-4-yl)benzene-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the imidazole ring and the hydroxyl groups on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydroxy derivatives.
Scientific Research Applications
4-(1H-Imidazol-4-yl)benzene-1,3-diol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials, including MOFs.
Biology: The compound’s structural properties make it useful in the study of enzyme interactions and protein binding.
Industry: The compound is used in the development of fluorescent materials for sensing applications.
Mechanism of Action
The mechanism by which 4-(1H-Imidazol-4-yl)benzene-1,3-diol exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the hydroxyl groups on the benzene ring can form additional interactions .
Comparison with Similar Compounds
Similar Compounds
1,4-di(1H-imidazol-4-yl)benzene: This compound features two imidazole rings attached to a benzene ring and is used in similar applications.
4-(1H-Imidazol-4-yl)-3-(5-ethyl-2,4-dihydroxy-phenyl)-1H-pyrazole: This compound contains both an imidazole and a pyrazole ring, offering different reactivity and applications.
Uniqueness
4-(1H-Imidazol-4-yl)benzene-1,3-diol is unique due to the presence of both hydroxyl groups and an imidazole ring, which provide a combination of reactivity and binding properties not found in other similar compounds. This makes it particularly valuable in applications requiring specific interactions with biological targets or the formation of complex materials.
Properties
Molecular Formula |
C9H8N2O2 |
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Molecular Weight |
176.17 g/mol |
IUPAC Name |
4-(1H-imidazol-5-yl)benzene-1,3-diol |
InChI |
InChI=1S/C9H8N2O2/c12-6-1-2-7(9(13)3-6)8-4-10-5-11-8/h1-5,12-13H,(H,10,11) |
InChI Key |
GQEUKEZMLOLHNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C2=CN=CN2 |
Origin of Product |
United States |
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